
4,6-Dihydroxy-5-(o-methoxyphenoxy)-2,2'-bipyrimidine
Overview
Description
4,6-Dihydroxy-5-(o-methoxyphenoxy)-2,2’-bipyrimidine is a chemical compound with the molecular formula C15H12N4O4 and a molecular weight of 312.28 g/mol . This compound is characterized by its pale beige to light beige color and solid form. It is slightly soluble in DMSO and methanol .
Preparation Methods
The synthesis of 4,6-Dihydroxy-5-(o-methoxyphenoxy)-2,2’-bipyrimidine involves several steps. One common synthetic route includes the reaction of 2,2’-bipyrimidine with o-methoxyphenol under specific conditions to introduce the o-methoxyphenoxy group at the 5-position and hydroxyl groups at the 4 and 6 positions . The reaction typically requires a controlled temperature and the presence of a catalyst to facilitate the formation of the desired product. Industrial production methods may involve optimization of these reaction conditions to enhance yield and purity.
Chemical Reactions Analysis
4,6-Dihydroxy-5-(o-methoxyphenoxy)-2,2’-bipyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: The hydroxyl groups at the 4 and 6 positions can undergo substitution reactions with various reagents to form ethers or esters.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and alkylating agents for substitution reactions. The major products formed depend on the specific reagents and conditions used.
Scientific Research Applications
4,6-Dihydroxy-5-(o-methoxyphenoxy)-2,2’-bipyrimidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s ability to interact with biological molecules makes it useful in studying enzyme mechanisms and protein-ligand interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4,6-Dihydroxy-5-(o-methoxyphenoxy)-2,2’-bipyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. This interaction is facilitated by the hydroxyl and methoxyphenoxy groups, which can form hydrogen bonds and hydrophobic interactions with the target molecules . The pathways involved in its action are still under investigation, but it is believed to influence cellular processes by modulating enzyme activity.
Comparison with Similar Compounds
4,6-Dihydroxy-5-(o-methoxyphenoxy)-2,2’-bipyrimidine can be compared with other similar compounds such as:
4,6-Dihydroxy-5-(2-methoxyphenoxy)-2-(2-pyrimidinyl)pyrimidine: This compound has a similar structure but with a pyrimidinyl group at the 2-position.
Dimethyl 2-(2-methoxyphenoxy)malonate: This compound contains a methoxyphenoxy group but differs in its overall structure and functional groups
The uniqueness of 4,6-Dihydroxy-5-(o-methoxyphenoxy)-2,2’-bipyrimidine lies in its specific arrangement of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
4-hydroxy-5-(2-methoxyphenoxy)-2-pyrimidin-2-yl-1H-pyrimidin-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4O4/c1-22-9-5-2-3-6-10(9)23-11-14(20)18-13(19-15(11)21)12-16-7-4-8-17-12/h2-8H,1H3,(H2,18,19,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SISDHOQLAPLOKV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OC2=C(N=C(NC2=O)C3=NC=CC=N3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00621057 | |
Record name | 6-Hydroxy-5-(2-methoxyphenoxy)[2,2'-bipyrimidin]-4(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00621057 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
329923-15-1 | |
Record name | 6-Hydroxy-5-(2-methoxyphenoxy)[2,2'-bipyrimidin]-4(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00621057 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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